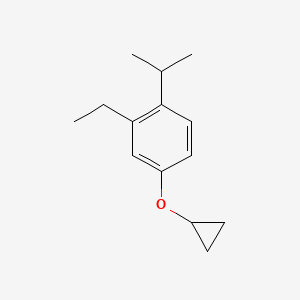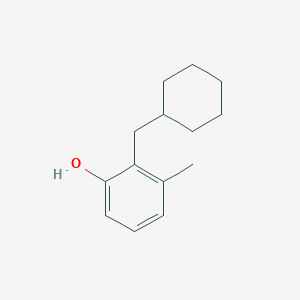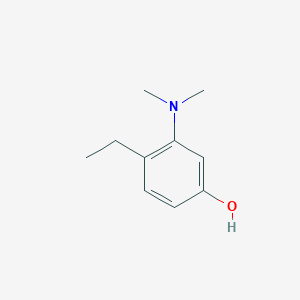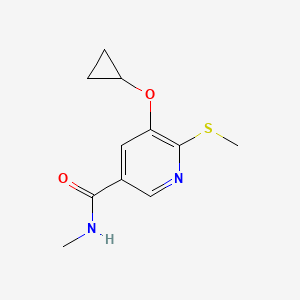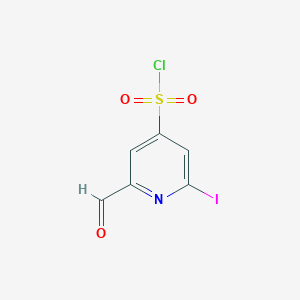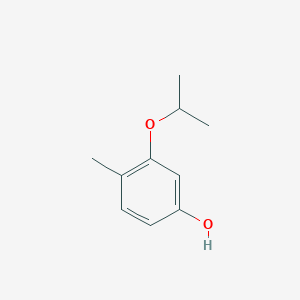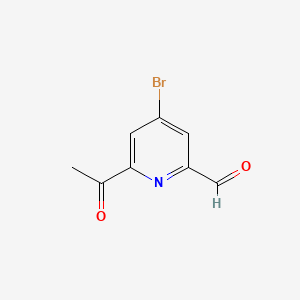
6-Acetyl-4-bromopyridine-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-4-bromopyridine-2-carbaldehyde is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 6th position, a bromine atom at the 4th position, and an aldehyde group at the 2nd position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-4-bromopyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-acetylpyridine followed by formylation. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and formylating agents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Acetyl-4-bromopyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-Acetyl-4-bromopyridine-2-carboxylic acid.
Reduction: 6-Acetyl-4-bromopyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Acetyl-4-bromopyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for metal catalysts.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-4-bromopyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and acetyl group may also contribute to the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-2-pyridinecarboxaldehyde
- 4-Bromo-2-pyridinecarboxaldehyde
- 6-Acetyl-2-pyridinecarboxaldehyde
Propiedades
Fórmula molecular |
C8H6BrNO2 |
|---|---|
Peso molecular |
228.04 g/mol |
Nombre IUPAC |
6-acetyl-4-bromopyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H6BrNO2/c1-5(12)8-3-6(9)2-7(4-11)10-8/h2-4H,1H3 |
Clave InChI |
YLCMBPAATWSKIR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=N1)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



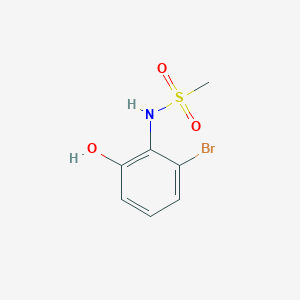
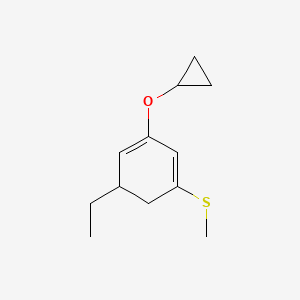
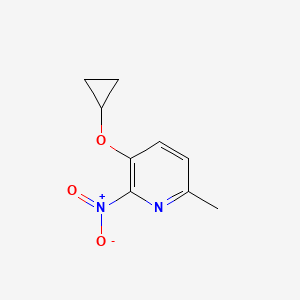

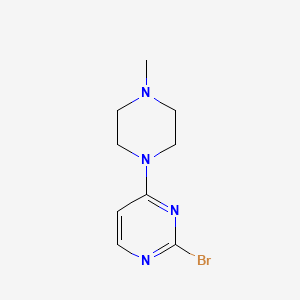
![1-[2-(Benzyloxy)-6-(chloromethyl)pyridin-4-YL]ethanone](/img/structure/B14840177.png)
